4-Propoxy-3,5-dipropylbenzoic acid
Description
4-Propoxy-3,5-dipropylbenzoic acid (CAS 100482-30-2) is a benzoic acid derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the 4-position and propyl chains (-CH₂CH₂CH₃) at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₆H₂₄O₃, with a molecular weight of 264.37 g/mol and a density of 1.026 g/cm³ . This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical research, though specific applications require further study.
Properties
CAS No. |
100482-30-2 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-propoxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
UDENWZIHICZBNA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O |
Other CAS No. |
100482-30-2 |
Synonyms |
4-propoxy-3,5-dipropyl-benzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table summarizes key structural and molecular differences between 4-propoxy-3,5-dipropylbenzoic acid and related compounds:
Functional Group Impact on Properties
Substituent Effects on Reactivity :
- The propoxy group in 4-propoxy-3,5-dipropylbenzoic acid increases hydrophobicity compared to hydroxylated analogs (e.g., 4-hydroxy-3,5-diisopropylbenzoic acid). This alters solubility in polar solvents and may influence binding affinity in biological systems .
- Chlorine substituents (as in 4-propoxy-3,5-dichlorobenzoic acid) enhance electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to alkyl-substituted derivatives.
The dipropyl chains in 4-propoxy-3,5-dipropylbenzoic acid balance hydrophobicity and flexibility, which may optimize its utility as a lipophilic intermediate in drug synthesis.
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